Umibecestat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Umibecestat, also known as CNP520, is a small-molecule inhibitor of the beta-site amyloid precursor protein cleaving enzyme-1 (BACE1). It was developed by Novartis Pharmaceuticals Corporation and Amgen Inc. for the potential treatment and prevention of Alzheimer’s disease. BACE1 is an aspartyl protease enzyme that plays a crucial role in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Umibecestat involves multiple steps, including the formation of key intermediates and their subsequent coupling. The process begins with the preparation of 3-chloro-5-trifluoromethyl-pyridine-2-carboxylic acid, which is then coupled with a 5-amino-3,6-dimethyl-6-trifluoromethyl-3,6-dihydro-2H-[1,4]oxazin-3-yl derivative. The final product is obtained through a series of purification steps to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors, stringent quality control measures, and efficient purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Umibecestat primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amino and trifluoromethyl groups. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenated pyridines and oxazine derivatives. Reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions.
Oxidation and Reduction Reactions: While this compound is not typically subjected to oxidation or reduction reactions in its synthesis, these reactions can be used to modify its intermediates during the synthetic process.
Major Products Formed: The major product formed from these reactions is this compound itself, with high purity and specific stereochemistry required for its biological activity .
Scientific Research Applications
Chemistry: It serves as a model compound for studying BACE1 inhibition and the development of other beta-secretase inhibitors.
Biology: Umibecestat is used in research to understand the role of amyloid-beta peptides in Alzheimer’s disease and to explore the effects of BACE1 inhibition on amyloid-beta production.
Medicine: Clinical trials have investigated the efficacy and safety of this compound in preventing or slowing the progression of Alzheimer’s disease. .
Mechanism of Action
Umibecestat exerts its effects by inhibiting the activity of BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) to produce amyloid-beta peptides. By inhibiting BACE1, this compound reduces the production of amyloid-beta peptides, thereby potentially preventing the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease . The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a critical role in the initial cleavage of APP .
Comparison with Similar Compounds
Umibecestat is compared with other BACE1 inhibitors such as Verubecestat, Lanabecestat, and Elenbecestat. These compounds share a similar mechanism of action but differ in their chemical structures, selectivity, and pharmacokinetic profiles:
Verubecestat: Another BACE1 inhibitor with a different chemical structure, developed by Merck. It has shown efficacy in reducing amyloid-beta levels but faced challenges in clinical trials due to adverse effects.
Lanabecestat: Developed by AstraZeneca and Eli Lilly, this compound also targets BACE1 but has a distinct chemical structure and pharmacokinetic properties.
Elenbecestat: Developed by Eisai and Biogen, this BACE1 inhibitor has shown promise in preclinical studies but faced challenges in clinical trials similar to other BACE1 inhibitors
This compound’s uniqueness lies in its superior selectivity for BACE1 over other proteases and its favorable pharmacokinetic profile, which allows for effective brain penetration and sustained inhibition of amyloid-beta production .
Properties
IUPAC Name |
N-[6-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF7N5O2/c1-16(7-34-17(2,15(28)32-16)19(25,26)27)13-10(21)3-4-11(30-13)31-14(33)12-9(20)5-8(6-29-12)18(22,23)24/h3-6H,7H2,1-2H3,(H2,28,32)(H,30,31,33)/t16-,17+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBBWFNMHDUTRH-DLBZAZTESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CO[C@@](C(=N1)N)(C)C(F)(F)F)C2=C(C=CC(=N2)NC(=O)C3=C(C=C(C=N3)C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF7N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1387560-01-1 |
Source
|
Record name | Umibecestat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1387560011 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UMIBECESTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4612B80545 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.